Azido-PEG6-amine

Catalog No.
S520291
CAS No.
957486-82-7
M.F
C14H30N4O6
M. Wt
350.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG6-amine

CAS Number

957486-82-7

Product Name

Azido-PEG6-amine

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C14H30N4O6

Molecular Weight

350.41 g/mol

InChI

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2

InChI Key

VCQSTKKJKNUQBI-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG6-amine

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Description

The exact mass of the compound Azido-PEG6-amine is 350.2165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Structure: It possesses an azide group (N3) on one end and a primary amine (NH2) group on the other end, linked by a six-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances water solubility and reduces the linker's immunogenicity ().

Applications in Click Chemistry

  • Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The azide group in Azido-PEG6-amine readily participates in CuAAC reactions with molecules containing alkyne groups. This reaction forms a stable triazole linkage, making it a powerful tool for bioconjugation (). This technique is valuable for attaching various biomolecules like peptides, drugs, or imaging agents to each other for targeted delivery or analysis in biological systems ().

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

    Beyond CuAAC, the azide group can also undergo SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups. SPAAC offers advantages like being metal-free and functioning efficiently under physiological conditions, making it useful for live-cell labeling experiments ().

Applications in Antibody-Drug Conjugates (ADCs)

  • Linker in ADCs: Azido-PEG6-amine can function as a non-cleavable linker in ADCs. ADCs are therapeutic agents where a cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody targets specific cancer cells, and the linker delivers the potent drug upon internalization (). The PEG spacer in Azido-PEG6-amine improves the stability and water solubility of the ADC while reducing its immunogenicity.

Applications in PROTAC Technology

  • Linker in PROTACs: Azido-PEG6-amine finds use as a linker molecule in PROTACs (Proteolysis-Targeting Chimeras). PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation by the proteasome. The linker in a PROTAC connects the ligand that binds to the target protein with the moiety recognized by the E3 ligase ().

Azido-PEG6-amine is a water-soluble heterobifunctional linker characterized by an azide functional group and an amine group connected by a hexaethylene glycol (PEG6) spacer. Its molecular formula is C14H30N4O6, with a molecular weight of approximately 342.42 g/mol . The compound is primarily utilized in bioconjugation processes due to its ability to facilitate the attachment of biomolecules.

Azido-PEG6-amine itself does not have a specific biological mechanism of action. Its primary function is to serve as a linker molecule. The mechanism of action depends on the biomolecules it is conjugated with.

For instance, Azido-PEG6-amine can be used to attach targeting moieties (molecules that recognize specific targets) to drugs or imaging agents. This allows targeted delivery of the drug or enhanced contrast in imaging techniques [].

  • Irritating to skin and eyes: Standard laboratory practices for handling potentially irritating chemicals should be followed when working with Azido-PEG6-amine [].
  • Potential respiratory irritant: Avoid inhalation of dust or aerosols.

The azide group in Azido-PEG6-amine is particularly reactive and can participate in click chemistry reactions. These reactions typically involve:

  • Alkyne Reaction: The azide can react with alkynes to form stable triazole linkages.
  • Bioorthogonal Chemistry: The azide group is compatible with bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological systems .

These properties make Azido-PEG6-amine an excellent candidate for creating complex biomolecular architectures.

While specific biological activity data for Azido-PEG6-amine is limited, its structural components suggest potential uses in:

  • Drug Delivery: The hydrophilic PEG chain enhances solubility and biocompatibility.
  • Targeted Therapy: The azide and amine functionalities enable conjugation with therapeutic agents or targeting ligands, facilitating targeted delivery to specific cells or tissues .

The synthesis of Azido-PEG6-amine typically involves:

  • Starting Materials: Hexaethylene glycol derivatives are used as the backbone.
  • Functionalization: The introduction of the azide group can be achieved through nucleophilic substitution or oxidation reactions.
  • Amine Addition: The amine group is incorporated via coupling reactions with appropriate amine sources.

These steps ensure that both functional groups are available for subsequent

Azido-PEG6-amine has several applications in research and industry:

  • Bioconjugation: It serves as a linker for attaching proteins, peptides, or nucleic acids to other molecules.
  • Diagnostics: Used in the development of biosensors and imaging agents due to its ability to selectively bind to biomolecules.
  • Therapeutics: Potentially useful in formulating targeted drug delivery systems .

Studies on Azido-PEG6-amine interactions typically focus on its reactivity with various functional groups:

  • Reactivity with Carboxylic Acids: The amine group can react with carboxylic acids to form stable amide bonds.
  • Reactivity with Activated Esters: It can also react with NHS esters, facilitating the conjugation of biomolecules .

These interactions are crucial for developing effective bioconjugates.

Several compounds share structural similarities with Azido-PEG6-amine. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
Azido-PEG3-amineAzide, AmineShorter PEG chain; less hydrophilic
Azido-PEG4-acidAzide, Carboxylic AcidContains a carboxylic acid group for different reactivity
Azido-PEG6-NHS esterAzide, NHS EsterIncorporates an NHS ester for enhanced reactivity

Uniqueness of Azido-PEG6-amine

Azido-PEG6-amine’s unique combination of a long PEG spacer and both azide and amine functionalities makes it particularly versatile for various applications in bioconjugation and drug delivery. Its hydrophilicity enhances solubility and stability in biological environments compared to shorter PEG derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Exact Mass

350.2165

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Azido-PEG-amine (n=6)

Dates

Modify: 2023-08-15
PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.

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